molecular formula C35H70O4 B14508675 Octyl 2,3-bis(dodecyloxy)propanoate CAS No. 64713-48-0

Octyl 2,3-bis(dodecyloxy)propanoate

Cat. No.: B14508675
CAS No.: 64713-48-0
M. Wt: 554.9 g/mol
InChI Key: KCKFQGFLPAEJOI-UHFFFAOYSA-N
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Description

Octyl 2,3-bis(dodecyloxy)propanoate is a synthetic ester derivative characterized by a central propanoate backbone substituted with two dodecyloxy (C₁₂H₂₅O) groups at the 2- and 3-positions and an octyl (C₈H₁₇) ester group. Its molecular formula is C₃₉H₇₈O₄, with a molecular weight of approximately 635.04 g/mol.

Properties

CAS No.

64713-48-0

Molecular Formula

C35H70O4

Molecular Weight

554.9 g/mol

IUPAC Name

octyl 2,3-didodecoxypropanoate

InChI

InChI=1S/C35H70O4/c1-4-7-10-13-16-18-20-22-24-27-30-37-33-34(35(36)39-32-29-25-15-12-9-6-3)38-31-28-26-23-21-19-17-14-11-8-5-2/h34H,4-33H2,1-3H3

InChI Key

KCKFQGFLPAEJOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCC(C(=O)OCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 2,3-bis(dodecyloxy)propanoate typically involves esterification reactions. One common method is the reaction of octanol with 2,3-bis(dodecyloxy)propanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and catalysts is crucial to ensure the quality of the final product. Additionally, purification steps such as distillation and recrystallization are employed to remove any impurities .

Mechanism of Action

The mechanism of action of Octyl 2,3-bis(dodecyloxy)propanoate involves its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport . The molecular targets and pathways involved include interactions with membrane proteins and lipids .

Comparison with Similar Compounds

Structural Comparison
Compound Name Key Functional Groups Alkyl Chain Length Key Structural Features
Octyl 2,3-bis(dodecyloxy)propanoate Ester, ether C₈ (ester), 2×C₁₂ (ether) Branched hydrophobic chains
Diallyl 2,2'-oxydiethyl dicarbonate Ester, ether Allyl (C₃H₅) groups Short unsaturated chains, diethyl ether
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate Ester, phenolic antioxidant C₁₈ (ester), phenolic moiety Antioxidant functional group

Key Observations :

  • The target compound’s long alkyl chains (C₈ and C₁₂) enhance hydrophobicity compared to the unsaturated allyl groups in Diallyl 2,2'-oxydiethyl dicarbonate.
  • Unlike Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, the target lacks antioxidant phenolic groups, limiting its utility in stabilization applications.
Physicochemical Properties
Property This compound Diallyl 2,2'-oxydiethyl dicarbonate Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Molecular Weight (g/mol) 635.04 288.25 ~532.84 (estimated)
Water Solubility Low (hydrophobic) Moderate (polar ether linkages) Very low (long alkyl chain)
Log P (Octanol-Water) ~12 (estimated) ~1.5 (predicted) ~15 (estimated)

Research Findings :

  • The target compound’s high log P suggests significant lipophilicity, favoring bioaccumulation in fatty tissues compared to Diallyl 2,2'-oxydiethyl dicarbonate.
  • Its viscosity and melting point are likely intermediate between the low-molecular-weight Diallyl compound and the bulky Octadecyl derivative.

Key Differences :

  • The target compound’s nonionic surfactant properties make it suitable for emulsification, whereas the Diallyl derivative’s unsaturated bonds are ideal for polymerization.
  • The Octadecyl compound’s phenolic group enables radical scavenging, a feature absent in the target.

Research Insights :

  • All three compounds pose aquatic toxicity risks , but the target’s persistence may be higher due to its resistance to hydrolysis .
  • The Octadecyl derivative’s phenolic group could introduce additional ecotoxicological concerns via metabolite formation.

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